
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Vue d'ensemble
Description
4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide (4-MDPBSA) is a novel synthetic compound that has been studied for its potential applications in scientific research. 4-MDPBSA has been widely used as a catalyst in organic synthesis and as a reagent in various biochemical and physiological experiments. In
Applications De Recherche Scientifique
Antiviral Activity
- The compound has been tested for its potential antiviral properties, specifically against HIV. One study describes the synthesis of derivatives that showed reasonable in vitro anti-HIV potency, highlighting the potential of these compounds in antiviral research (Pomarnacka, 2007).
Antimicrobial and Antifungal Properties
- Several derivatives of benzenesulfonamide, including those with modifications similar to the target compound, have been synthesized and evaluated for antimicrobial activity. Some compounds displayed significant activity against Gram-positive bacteria, indicating their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
- Another study focused on the antimycotic action of amino-N-(5-pyrimidinyl)benzenesulfonamides against strains of Candida albicans and Candida tropicalis. The results suggested that specific 4-amino derivatives exhibited antimycotic activity, hinting at the compound's utility in antifungal applications (Pecorari et al., 1985).
Chemical Synthesis and Biological Evaluation
- The compound and its derivatives have been utilized in the synthesis of novel chemical entities with potential biological activities. For instance, new pyrrolopyrimidin-6-yl benzenesulfonamides were synthesized and identified as potent A2B adenosine receptor antagonists, demonstrating the compound's role in the development of new therapeutic agents (Esteve et al., 2006).
- Research has also been conducted on the synthesis, characterization, and evaluation of benzenesulfonamide derivatives for antimicrobial and anthelmintic activities, further illustrating the broad scope of applications in pharmaceutical research (Badgujar et al., 2017).
Propriétés
IUPAC Name |
4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-12(2)7-8-15(11(18)14-12)9-3-5-10(6-4-9)19(13,16)17/h3-8H,1-2H3,(H,14,18)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYPGOKFSJFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



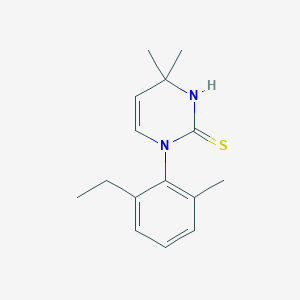
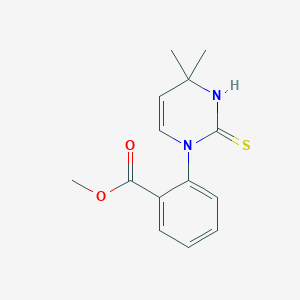



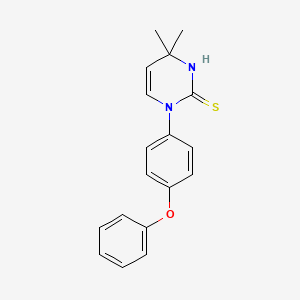
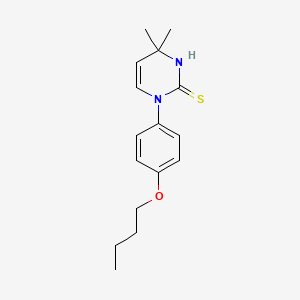
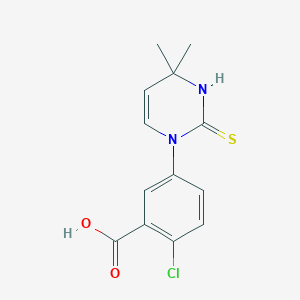
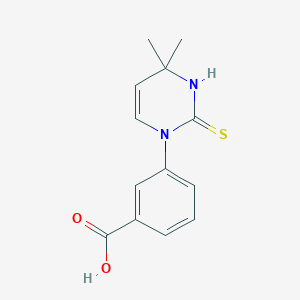
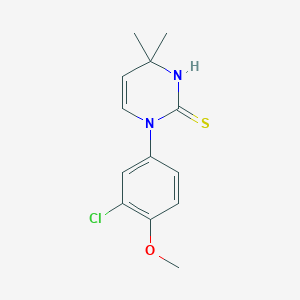


![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)
